Methyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate
Description
Methyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate (CAS: 33851-23-9 ) is a benzo[b]thiophene derivative with a molecular formula of C₁₀H₇ClO₃S and a molecular weight of 242.68 g/mol . Its IUPAC name reflects its structural features: a methyl ester at position 2, a hydroxyl group at position 3, and a chlorine substituent at position 7 on the benzo[b]thiophene scaffold. Its InChI key (KSCCHUBNXONIII-UHFFFAOYSA-N) and SMILES representation (COC(=O)C1=C(C2=C(S1)C=CC=C2Cl)O ) confirm the arrangement of functional groups.
This compound belongs to a class of heterocyclic aromatic systems with applications in medicinal chemistry and materials science. Safety data indicate hazards including skin/eye irritation and respiratory toxicity (H315, H319, H335 ).
Properties
IUPAC Name |
methyl 7-chloro-3-hydroxy-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3S/c1-14-10(13)9-7(12)5-3-2-4-6(11)8(5)15-9/h2-4,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCCHUBNXONIII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C(=CC=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201200275 | |
| Record name | Methyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201200275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33851-23-9 | |
| Record name | Methyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33851-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201200275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate typically involves the reaction of 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester undergoes saponification to form the corresponding carboxylic acid:
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Treatment with NaOH in methanol/water under microwave irradiation (100°C, 3 min) converts the ester to 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid in near-quantitative yield .
Hydrazide Formation
Reaction with hydrazine derivatives produces carbohydrazides, enabling further cyclization:
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Condensation with hydrazine hydrate yields 3-hydroxybenzo[b]thiophene-2-carbohydrazide , a precursor for heterocyclic systems like 1,3-oxazines .
Benzothieno[2,3-e] oxazines
The hydroxyl and carbonyl groups participate in cyclization with aldehydes or ketones:
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Condensation with acetone under acidic conditions forms 3-aminoalkenyl-benzothieno[2,3-e] oxazines via thiocarbonylation .
Example Reaction :
| Reactant | Conditions | Product | Yield (%) |
|---|---|---|---|
| Acetone | HCl, reflux, 4 h | 3-(Propan-2-ylideneamino)oxazine | 72 |
Lactamization for Kinase Inhibitors
The scaffold is elaborated into kinase inhibitor cores:
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Buchwald–Hartwig coupling with amines (e.g., (R)-tert-butyl (1-aminopropan-2-yl)carbamate) followed by Boc deprotection and lactamization yields benzothieno[3,2-e] diazepin-5(2H)-ones , critical for MK2 inhibitors .
Stability and Reactivity Notes
Scientific Research Applications
Medicinal Applications
Methyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, making it effective against various fungal organisms. It has been utilized in formulations aimed at controlling fungal infections, particularly in agricultural settings .
- Anti-inflammatory and Analgesic Effects : The compound is also being studied for its anti-inflammatory and analgesic effects. Preliminary studies suggest that it may interact with biochemical pathways to alleviate pain and inflammation .
Case Study: Antifungal Efficacy
In a controlled study, formulations containing this compound demonstrated rapid penetration and effective release characteristics against Trichophyton mentagrophytes, a common fungal pathogen. The results indicated a significant reduction in fungal load within 24 hours of application, highlighting its potential as an antifungal agent .
Agricultural Applications
The compound is primarily recognized for its role as a fungicide in agriculture:
- Crop Protection : this compound has been formulated into agricultural products to protect crops from fungal diseases. Its efficacy in preventing fungal infections has made it a valuable asset in sustainable agriculture practices .
- Rapid Action Formulations : The compound's ability to penetrate plant tissues rapidly enhances its effectiveness as a protective agent against pathogens, ensuring that crops remain healthy and productive .
Material Science Applications
In addition to its biological applications, this compound is being explored for use in material science:
- Organic Electronics : The compound's unique chemical structure allows it to be utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). These applications leverage its electronic properties for advanced material development .
Chemical Synthesis and Research Applications
This compound serves as a critical building block in synthetic chemistry:
- Synthesis of Complex Molecules : It is often used as a precursor in the synthesis of more complex heterocyclic compounds, which are essential in drug discovery and development .
Table of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Medicinal | Antimicrobial, anti-inflammatory | Effective against fungi; pain relief |
| Agriculture | Fungicide for crop protection | Rapid action; enhances crop health |
| Material Science | Organic electronics (OFETs, OLEDs) | Advanced material properties |
| Chemical Synthesis | Building block for complex molecules | Essential for drug discovery processes |
Mechanism of Action
The mechanism of action of Methyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations:
Substituent Position and Bioactivity: The 7-chloro substituent in the target compound distinguishes it from analogues like 6-chloro derivatives (e.g., 6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid), where halogen placement may alter electronic properties and binding interactions .
Ester vs.
Melting Points and Stability :
- Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate has a melting point of 107–108°C , while the target compound’s higher molecular weight and chloro substituent suggest a higher melting point, though exact data are unavailable.
Physicochemical and Hazard Profiles
Table 2: Property Comparison
Biological Activity
Methyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate is a compound belonging to the benzothiophene family, which is recognized for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 242.67 g/mol . The structure features a chloro group at the seventh position and a hydroxy group at the third position on the benzothiophene ring, contributing to its biological activity.
1. Antimicrobial Properties
Recent studies have demonstrated that derivatives of benzothiophene compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been screened against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). One study identified derivatives with minimal inhibitory concentrations (MIC) as low as 4 µg/mL against resistant strains . This suggests that this compound may possess similar potential.
2. Anticancer Activity
Benzothiophene derivatives have been explored for their anticancer properties due to their ability to inhibit specific kinases involved in tumorigenesis. Research has indicated that compounds within this family can disrupt pathways related to cancer cell proliferation and survival. For example, inhibitors targeting PIM kinases have shown promise in reducing the metastatic potential of tumor cells by disrupting actin polymerization . The structural attributes of this compound may enhance its efficacy in such applications.
3. Anti-inflammatory Effects
The anti-inflammatory potential of benzothiophene derivatives has also been documented. These compounds can modulate inflammatory pathways, which are crucial in diseases such as rheumatoid arthritis and Crohn's disease. The involvement of MAPK pathways in inflammatory responses highlights the relevance of benzothiophenes in therapeutic strategies against chronic inflammation .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
- Formation of the Benzothiophene Core : This may involve cyclization reactions using thiophenes and appropriate electrophiles.
- Chlorination : Introduction of the chlorine atom at the seventh position can be achieved through electrophilic aromatic substitution.
- Hydroxylation : The hydroxyl group is added using hydroxylating agents under controlled conditions.
- Esterification : Finally, methyl ester formation is accomplished through reaction with methanol in the presence of acid catalysts.
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate, and how are intermediates characterized?
- The compound is synthesized via multi-step reactions starting from substituted benzaldehydes or aminothiophene precursors. For example, diazotization of methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate followed by treatment with SO₂ yields intermediates like methyl 3-(chlorosulfonyl)-4-fluorobenzo[b]thiophene-2-carboxylate, which can be further functionalized . Key intermediates are purified using reverse-phase HPLC (e.g., MeCN:H₂O gradients) and characterized via 1H/13C NMR, IR spectroscopy (C=O, C-Cl, and O-H stretches), and melting point analysis .
Q. How is the purity and structural integrity of the compound validated in academic research?
- Purity is confirmed by HPLC (>95% peak area) and thin-layer chromatography (TLC) . Structural validation employs IR spectroscopy (to detect hydroxyl and ester groups) and NMR (e.g., downfield shifts for aromatic protons and chlorine substituents). High-resolution mass spectrometry (HRMS) ensures accurate molecular weight determination .
Q. What are the critical physicochemical properties of this compound?
- The compound is a crystalline solid with a melting point range of 107–108°C (for the non-chlorinated analog, Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate) . Its solubility varies: sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., CH₂Cl₂) .
Advanced Research Questions
Q. How does the chlorine substituent at the 7-position influence the compound’s reactivity and bioactivity?
- The 7-chloro group enhances electrophilicity at the benzo[b]thiophene core, facilitating nucleophilic substitution reactions (e.g., sulfonamide formation with morpholine) . In bioactivity studies, chlorine improves metabolic stability and target binding affinity, as seen in analogs acting as STAT3 inhibitors or antibacterial agents .
Q. What experimental strategies resolve contradictions in crystallographic data for benzo[b]thiophene derivatives?
- Single-crystal X-ray diffraction (using tools like SHELXT ) is employed to resolve ambiguities in molecular geometry. For example, automated space-group determination and refinement of hydrogen-bonding networks clarify discrepancies in dihedral angles or packing motifs . Disordered chlorine atoms in the crystal lattice may require constrained refinement .
Q. How are structure-activity relationships (SARs) analyzed for derivatives of this compound?
- SAR studies involve systematic modifications (e.g., replacing the 3-hydroxy group with acylated or alkylated moieties) and evaluation of biological activity. For instance, ester-to-amide conversion at the 2-carboxylate position enhances antibacterial potency by improving membrane permeability . Molecular docking (e.g., with STAT3 or bacterial enzymes) identifies key interactions, such as hydrogen bonding with the hydroxy group .
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
- Key issues include low yields in diazotization steps (due to side reactions) and purification bottlenecks. Optimizing reaction conditions (e.g., using continuous-flow reactors for SO₂ treatment) and replacing hazardous reagents (e.g., DCC/DMAP coupling agents with EDC) improve scalability .
Methodological Notes
- Contradiction Analysis : Discrepancies in reported melting points (e.g., 107–108°C vs. 213–216°C for related compounds) may arise from polymorphic forms or residual solvents, resolved via differential scanning calorimetry (DSC) .
- Data Reproducibility : Strict adherence to anhydrous conditions (N₂ atmosphere) and standardized HPLC gradients ensures batch-to-batch consistency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
